3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(2,6-dimethylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-7-4-3-5-8(2)11(7)9-6-10(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14) |
InChI Key |
CBDGXJRRXDEIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=NN2)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 2,6 Dimethylphenyl 1h Pyrazol 5 Amine Derivatives
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring in 3-(2,6-dimethylphenyl)-1H-pyrazol-5-amine is an aromatic system containing two adjacent nitrogen atoms, which confer unique reactivity patterns. The ring contains both electron-rich and electron-deficient centers, allowing for various chemical transformations. mdpi.com
The pyrazole ring is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.org In 3(5)-aminopyrazole systems, the C4 position is a primary nucleophilic site and is thus the typical location for electrophilic attack. mdpi.com The amino group at the C5 position and the aryl group at the C3 position act as activating groups, further enhancing the electron density at the C4 carbon and facilitating substitution.
Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halogenosuccinimides (NXS), providing an effective, metal-free method for introducing halogen atoms specifically at the C4 position. beilstein-archives.org These reactions are typically performed at room temperature and demonstrate the high reactivity of the C4-H bond towards electrophiles. beilstein-archives.org
| Substrate Type | Reagent | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| 3-Aryl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | 4-Bromo-3-aryl-1H-pyrazol-5-amine | DMSO, Room Temperature | beilstein-archives.org |
| 3-Aryl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | 4-Iodo-3-aryl-1H-pyrazol-5-amine | DMSO, Room Temperature | beilstein-archives.org |
| N-Arylsulfonyl-3-aryl-5-aminopyrazole | N-Chlorosuccinimide (NCS) | 4-Chloro-N-arylsulfonyl-3-aryl-5-aminopyrazole | DMSO, Room Temperature | beilstein-archives.org |
The pyrazole ring features two nitrogen atoms with distinct properties: an acidic, pyrrole-like N1-H and a basic, pyridine-like N2. mdpi.com In N-unsubstituted pyrazoles, deprotonation by a base generates a pyrazole anion, which is a potent nucleophile. mdpi.com This anion can react with various electrophiles, such as alkyl halides, in SN2 reactions. mdpi.com
The regioselectivity of reactions involving the ring nitrogens is often governed by steric hindrance. mdpi.com In the case of this compound, the bulky 2,6-dimethylphenyl group at the C3 position sterically encumbers the adjacent N2 atom. Consequently, electrophilic attack, such as N-alkylation, is more likely to occur at the less hindered N1 position. This steric control is a critical factor in designing synthetic routes that require selective modification of the pyrazole core. mdpi.comnih.gov In acidic conditions, the pyridine-like N2 nitrogen is prone to protonation, which can influence subsequent reactions involving other parts of the molecule. mdpi.com
Transformations Involving the 5-Amino Group
The exocyclic 5-amino group is a key center of nucleophilicity and is involved in a wide array of chemical transformations, including the formation of amides, diazonium salts, and fused heterocyclic systems. mdpi.comresearchgate.net
The primary amino group at the C5 position readily undergoes acylation with various reagents, such as carboxylic acids, acid chlorides, and anhydrides, to form the corresponding amides. researchgate.netorganic-chemistry.org These reactions are fundamental for introducing diverse functional groups and building more complex molecular architectures. science.gov The direct amidation between a carboxylic acid and the aminopyrazole can be facilitated by catalysts or simply by heating, often under dehydrating conditions. organic-chemistry.orgmdpi.com
| Aminopyrazole Substrate | Acylating Agent | Product Type | Typical Conditions | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene carboxylic acid | N-(Pyrazol-5-yl)thiophene-2-carboxamide | Reflux in xylene | mdpi.com |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Various primary/secondary amines | N-Substituted pyrazole-4-carboxamides | Standard amide coupling conditions | science.gov |
| Pyrazole-C-carbaldehydes | 2-Aminopyridine / H₂O₂ | N-(Pyridin-2-yl)pyrazole-carboxamide | THF, 70 °C | beilstein-journals.org |
The 5-amino group can be converted into a diazonium salt (R-N₂⁺) through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This process is known as diazotization. conicet.gov.ar The resulting pyrazolediazonium salt is a versatile intermediate that serves as an electrophile in azo coupling reactions. wikipedia.org
In an azo coupling reaction, the diazonium cation reacts with an electron-rich aromatic compound (the coupling partner), such as a phenol (B47542) or another amine, in an electrophilic aromatic substitution to form an azo compound (R-N=N-R'). wikipedia.org These products are often brightly colored and have applications as dyes. frontiersin.org The reaction of 5-aminopyrazole derivatives to form azo compounds is a well-established synthetic route. nih.govresearchgate.net
| Diazonium Salt Precursor | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| 5-Amino-3-methyl-1-phenylpyrazole | 2-Amino-1-naphthalene sulfonic acid | Azo dye ligand | researchgate.net |
| 5-Aminopyrazole-4-carbonitrile derivative | Substituted phenols (e.g., 2-hydroxyphenyl derivatives) | Azo-linked 5-amino-pyrazole-4-carbonitrile | frontiersin.org |
| Diazotized 2-aminobenzothiazole | Cyclized 5-aminopyrazole derivative | Disazo disperse dye | researchgate.net |
3-(Aryl)-1H-pyrazol-5-amines are crucial building blocks for the synthesis of fused bicyclic heterocycles, which are prevalent scaffolds in medicinal chemistry. mdpi.comresearchgate.net These syntheses typically involve a cyclocondensation reaction where the 5-amino group and the N1 ring nitrogen act as a binucleophile, reacting with a 1,3-dielectrophilic species. researchgate.netnih.gov
The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent is a common strategy to construct the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netresearchgate.net Similarly, reactions with other appropriate precursors can lead to different fused systems. For example, the copper-promoted oxidative dimerization of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines and pyrazines through direct C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. nih.gov Reaction with reagents like malononitrile (B47326) dimer can also serve as a pathway to fused systems such as pyrazolo[3,4-d]pyridazines. researchgate.net
| Aminopyrazole Derivative | Reagent | Fused System Formed | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | researchgate.netnih.gov |
| 5-Aminopyrazole | Cu(OAc)₂ / O₂ | Pyrazolo[3,4-c]pyridazine | Oxidative Dimerization (C-H/C-H & N-H/N-H coupling) | nih.gov |
| 5-Aminopyrazole | Cu(OAc)₂ / O₂ | Pyrazolo[1,5-a]pyrazine | Oxidative Dimerization (C-H/N-H coupling) | nih.gov |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Hydrazine (B178648) Hydrate | Pyrazolo[3,4-d]pyridazine | Cyclization | researchgate.net |
Influence of the 2,6-Dimethylphenyl Substituent on Reactivity
The substituent at the C3 position of a pyrazole ring plays a critical role in dictating the molecule's reaction pathways and rates. In the case of this compound, the 2,6-dimethylphenyl group exerts both steric and electronic effects that modulate its chemical behavior.
Steric hindrance from the 2,6-dimethylphenyl group is a predominant factor influencing the reactivity of the pyrazole derivative. The two methyl groups in the ortho positions of the phenyl ring create significant spatial bulk around the C3 position of the pyrazole core. This steric shielding can impede the approach of reagents to adjacent positions, namely the N2 and C4 atoms of the pyrazole ring and, to some extent, the 5-amino group.
This hindrance can lead to lower reaction yields or altered regioselectivity compared to derivatives with smaller substituents at the C3 position. For instance, in reactions involving nucleophilic attack at the pyrazole ring or coordination with metal catalysts, the bulky nature of the 2,6-dimethylphenyl group can dictate the orientation of the interacting species. In copper-catalyzed dimerization reactions, substrates with bulky ortho-substituents, such as o-tolyl groups, have been shown to successfully form products, although the steric crowding can influence reaction efficiency. mdpi.com The successful synthesis of 1,8-dimethyl-3,6-di-o-tolyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine, a sterically demanding molecule, demonstrates that while hindrance is a key consideration, it does not preclude complex transformations. mdpi.com
The electronic nature of the 2,6-dimethylphenyl substituent also modifies the reactivity of the pyrazole system. The phenyl ring itself is generally considered to have an electron-withdrawing inductive effect. However, the two methyl groups are electron-donating through induction and hyperconjugation. This electron donation slightly increases the electron density of the phenyl ring, which in turn can influence the electronic character of the attached pyrazole ring.
Oxidative Coupling Reactions and Dimerization of 5-Aminopyrazoles
5-Aminopyrazoles are versatile precursors for the synthesis of various fused heterocyclic systems through oxidative coupling and dimerization reactions. These transformations often involve the formation of new C-C, C-N, and N-N bonds, leading to complex molecular architectures.
A notable example is the copper-promoted chemoselective dimerization of 5-aminopyrazoles, which can yield either pyrazole-fused pyridazines or pyrazines depending on the reaction conditions. mdpi.comnih.gov This process involves the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. nih.govresearchgate.net The reaction pathway is highly dependent on the choice of catalyst, oxidant, and solvent. For example, the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine can be directed to form different products by tuning these parameters. mdpi.comresearchgate.net The scope of this reaction has been explored with various substituents on the pyrazole ring, demonstrating its broad applicability. mdpi.com
The table below summarizes the conditions and yields for the copper-catalyzed synthesis of dipyrazole-fused pyridazines from various 5-aminopyrazole substrates, illustrating the versatility of the reaction. mdpi.com
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Me | o-Tolyl | 2b | 60 |
| 2 | Me | p-Tolyl | 2c | 78 |
| 3 | Me | p-Methoxyphenyl | 2d | 75 |
| 4 | Me | p-Fluorophenyl | 2e | 81 |
| 5 | Me | p-Chlorophenyl | 2f | 85 |
| 6 | Me | p-Bromophenyl | 2g | 83 |
| 7 | Ph | Ph | 2m | 76 |
| 8 | Ph | p-Fluorophenyl | 2o | 64 |
| Data sourced from a study on the dimerization of 5-aminopyrazoles. mdpi.com Reaction conditions: 5-aminopyrazole (0.2 mmol), Cu(OAc)₂ (3.0 equiv.), benzoyl peroxide (BPO) (0.5 equiv.), and K₂S₂O₈ (2.5 equiv.) in toluene (B28343) at 100 °C for 10 h. |
Another significant oxidative transformation is the dehydrogenative coupling of pyrazol-5-amines to selectively form azo compounds, specifically (E)-1,2-bis(pyrazol-5-yl)diazenes. nih.govacs.org These reactions can be achieved through methods such as iodination followed by oxidation or via copper-catalyzed oxidative coupling. nih.govfigshare.com This protocol provides a direct route to heteroaryl azo derivatives, which are valuable in various fields of chemical science. nih.gov The reaction accommodates a range of substituents, leading to diverse azo pyrazole structures.
The following table presents results from the synthesis of various iodo-substituted azo pyrazoles, showcasing the scope of this oxidative coupling reaction. acs.org
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Phenyl | Cyclopropyl | 2d | 69 |
| 2 | Phenyl | tert-Butyl | 2e | 68 |
| 3 | Methyl | p-Chlorophenyl | 2h | 89 |
| 4 | p-Bromophenyl | Phenyl | 2k | 77 |
| Data sourced from a study on oxidative dehydrogenative couplings of pyrazol-5-amines. acs.org |
These oxidative coupling reactions highlight the rich chemistry of 5-aminopyrazole derivatives. The steric and electronic properties of substituents, such as the 2,6-dimethylphenyl group, are crucial in directing the course of these transformations and influencing the yields of the resulting complex heterocyclic products.
Structure Activity Relationship Sar Studies in Pyrazole Derivatives with Aryl Substituents
Methodologies for SAR Elucidation
The elucidation of Structure-Activity Relationships (SAR) for pyrazole (B372694) derivatives involves a multidisciplinary approach combining computational and experimental techniques. Key methodologies include:
Combinatorial Chemistry and High-Throughput Screening (HTS): Large libraries of pyrazole analogs are synthesized and rapidly screened against biological targets to identify initial hits. This approach allows for the broad exploration of chemical space and the identification of preliminary SAR trends.
Computational Modeling and Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., a kinase) is known, SBDD techniques are employed. Molecular docking simulations predict the binding mode and affinity of pyrazole ligands within the active site. This allows for the rational design of new derivatives with improved interactions. For instance, docking studies on aminopyrazole-based inhibitors have been used to understand selectivity between closely related kinases like JNK3 and p38. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their biological activity. ubaya.ac.id Descriptors can include electronic (e.g., Hammett constants), steric (e.g., Taft or Sterimol parameters), and hydrophobic (e.g., logP) properties. ubaya.ac.idscienceforecastoa.comresearchgate.net These models are valuable for predicting the activity of unsynthesized compounds and optimizing lead structures.
X-ray Crystallography: Co-crystallization of pyrazole inhibitors with their target proteins provides high-resolution structural information. This experimental data is invaluable for validating docking predictions and understanding the precise molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding and selectivity. nih.gov
Biophysical Techniques: Methods like thermal denaturation assays can be used to measure the molecular binding affinities of inhibitors to their target proteins, providing quantitative data for SAR studies. nih.gov
These methodologies are often used in an iterative cycle of design, synthesis, and testing to refine the SAR and develop compounds with desired biological profiles.
Impact of Pyrazole Core Modifications on Activity
The pyrazole core is a versatile scaffold that offers multiple points for modification, each having a significant impact on the compound's biological activity.
N1-Substitution: The N1 position of the pyrazole ring is a critical interaction point. An unsubstituted N1-H often acts as a hydrogen bond donor, which can be essential for anchoring the molecule in the active site of a target enzyme, such as the hinge region of kinases. nih.gov Substitution at this position can drastically alter activity. For example, N-methylation or N-acylation can lead to a loss of this key hydrogen bond, but may be compensated by other favorable interactions or improved pharmacokinetic properties. nih.gov
C5-Substitution: In the context of 3-aryl-5-aminopyrazoles, the C5-amine is a key functional group. Its basicity and ability to act as a hydrogen bond donor are often critical for interaction with acidic residues in the target's active site. Modifications to this group are discussed in more detail in section 4.4.
The following table illustrates the impact of modifications on the pyrazole core in various inhibitor series.
| Modification Site | Modification | Observed Effect on Activity | Compound Class Example |
| N1 | Substitution of -H with alkyl/aryl | Often decreases activity due to loss of H-bond donation. | p38 MAP Kinase Inhibitors |
| C4 | Substitution of ester with nitrile | Loss of activity. | Antimalarial 5-Aminopyrazoles mdpi.com |
| C3/C5 | Isomeric position of aryl group | Significantly alters potency and selectivity. | Kinase Inhibitors |
Role of the 2,6-Dimethylphenyl Group in Ligand-Target Interactions
The 3-aryl substituent is a major determinant of potency and selectivity in this class of compounds. The 2,6-dimethylphenyl group exerts its influence through a combination of steric, hydrophobic, and electronic effects.
Steric and Hydrophobic Contributions
The two methyl groups at the ortho positions of the phenyl ring introduce significant steric bulk. This has several important consequences for ligand-target interactions:
Conformational Restriction: The steric hindrance from the ortho-methyl groups forces the phenyl ring to twist out of the plane of the pyrazole ring. This fixed, non-planar conformation can be either beneficial or detrimental to binding, depending on the topology of the target's active site. If the pocket is narrow, this steric bulk may prevent optimal binding. Conversely, in some cases, this defined three-dimensional shape can enhance binding by positioning other parts of the molecule for optimal interaction and reducing the entropic penalty of binding.
Hydrophobic Interactions: The methyl groups are hydrophobic and can engage in favorable van der Waals interactions with nonpolar residues in the active site. Many kinase ATP-binding sites feature hydrophobic pockets, and the 2,6-dimethylphenyl group can effectively occupy these spaces, contributing to binding affinity.
Selectivity: The steric profile of the 2,6-dimethylphenyl group can be a key driver of selectivity. For example, the ATP-binding pocket of MAPK11 (p38β) is smaller than that of the highly similar MAPK14 (p38α). mdpi.com A bulky substituent like the 2,6-dimethylphenyl group might be better accommodated in the larger p38α pocket while being excluded from the smaller p38β pocket, thus conferring selectivity. Studies on aminopyrazole inhibitors have shown that structural features influencing planarity and size are critical for selectivity between JNK3 and p38 kinases. nih.gov In some antimalarial pyrazoles, ortho substitution on the phenyl ring led to a progressive loss of potency, highlighting the negative impact of steric hindrance in that specific context. mdpi.comnih.gov
Electronic Modulation of Binding
While the primary effect of the two methyl groups is steric and hydrophobic, they also have a subtle electronic influence:
Inductive Effect: Methyl groups are weakly electron-donating through induction. This slightly increases the electron density of the phenyl ring, which can modulate the strength of π-π stacking or cation-π interactions with aromatic or positively charged residues in the binding site.
The table below summarizes the effects of phenyl ring substitution patterns on kinase inhibition from various studies, illustrating the importance of substituent placement.
| Compound/Analog | Substitution on Phenyl Ring | Target | Activity (IC50 or Ki) |
| Analog 1 | Unsubstituted Phenyl | p38α | ~100 nM |
| Analog 2 | 4-Fluoro | p38α | ~20 nM |
| Analog 3 | 3-Methoxy | Antimalarial | High Potency mdpi.com |
| Analog 4 | 2-Methoxy or 4-Methoxy | Antimalarial | Reduced Potency mdpi.com |
| Analog 5 | 2,6-Dichloro | JNK3 | High Potency |
| Analog 6 | 2,6-Dimethyl | JNK3 | Moderate Potency |
Note: The data in this table is representative and compiled from general findings in the literature on 3-aryl-pyrazole kinase inhibitors to illustrate SAR principles. Specific values are context-dependent.
Influence of Substituents on Amine Group Reactivity and Activity
The 5-amino group is a cornerstone of the pharmacophore for many 3-aryl-1H-pyrazol-5-amine inhibitors. Its primary role is to act as a hydrogen bond donor, often interacting with a key glutamate (B1630785) or aspartate residue in the kinase active site.
Basicity and Hydrogen Bonding: The basicity of the amine is critical. Modifications that significantly reduce its basicity can weaken the crucial hydrogen bond interaction and reduce potency.
N-Substitution: Introducing substituents on the amine nitrogen (i.e., forming secondary or tertiary amines) can have varied effects.
Steric Hindrance: Small alkyl substituents might be tolerated if the binding pocket has available space. However, larger groups can introduce steric clashes and prevent proper binding.
Loss of Hydrogen Bond Donation: Acylation or substitution with bulky groups that prevent the N-H from acting as a hydrogen bond donor typically leads to a significant loss of activity.
Theoretical and Computational Investigations of 3 2,6 Dimethylphenyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. nih.govnih.gov These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.
The electronic and optical properties of a molecule are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov
A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net For instance, studies on similar pyrazole (B372694) derivatives have reported energy gaps around 4.4 to 5.1 eV, indicating significant electronic stability. nih.govnih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives Data is illustrative and based on findings for analogous compounds.
| Parameter | Energy (eV) | Significance |
| EHOMO | ~ -5.3 | Electron-donating capability |
| ELUMO | ~ -0.2 | Electron-accepting capability |
| Energy Gap (ΔE) | ~ 5.1 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.govresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded for interpretation.
Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms (e.g., nitrogen, oxygen). nih.govresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites, often located around hydrogen atoms bonded to electronegative atoms, are favorable for nucleophilic attack. nih.govresearchgate.net
Green/Yellow Regions: Represent areas of neutral or near-zero potential.
For pyrazole-containing structures, MEP analysis typically reveals negative potential around the nitrogen atoms of the pyrazole ring and any other electronegative functional groups, identifying them as potential hydrogen-bond acceptors. nih.gov Positive potentials are generally found around the amine protons, marking them as hydrogen-bond donors.
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy arrangement of atoms in a molecule. This is often achieved through energy minimization calculations using methods like molecular mechanics (e.g., MM2 force field) or more accurate quantum chemical approaches (DFT). alrasheedcol.edu.iq
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govjocpr.com This method helps in understanding the binding mechanism and predicting the strength of the interaction, which is essential in structure-based drug design. rsc.org
Docking simulations provide a detailed view of the interactions between the ligand and the amino acid residues within the protein's active site. The stability of the ligand-protein complex is governed by various non-covalent interactions:
Hydrogen Bonds: Crucial for specificity and affinity, often formed between donor groups (like the amine -NH2 on the pyrazole) and acceptor atoms on the protein backbone or side chains (e.g., CYS, SER). nih.gov
Hydrophobic Interactions: Occur between nonpolar parts of the ligand (such as the dimethylphenyl ring) and hydrophobic residues of the protein (e.g., LEU, ILE, PHE). physchemres.org
Pi-Pi Stacking/T-shaped Interactions: Aromatic rings, like the phenyl group, can interact favorably with aromatic residues such as PHE, TYR, or TRP in the binding site. nih.gov
Pi-Alkyl Interactions: Occur between an aromatic ring and an alkyl group.
Analysis of these interactions helps to rationalize the binding mode and identify key residues responsible for anchoring the ligand. nih.govphyschemres.org
Table 2: Typical Ligand-Protein Interactions Observed in Docking Studies of Pyrazole Analogs
| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |
| Hydrogen Bond | Pyrazole N-H, Amine -NH2 | CYS, SER, ASN, GLU |
| Hydrophobic | Dimethylphenyl Ring | LEU, ALA, MET, PHE |
| Pi-Pi Stacking | Phenyl Ring | PHE, TYR, TRP, HIS |
Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.govsemanticscholar.org These scores are used to rank different compounds or different binding poses of the same compound. For example, docking studies of novel pyrazole derivatives against various protein targets have reported binding affinities ranging from -7.5 to -12.0 kcal/mol, suggesting potent inhibitory potential. nih.govnih.gov Comparing the binding affinity of a novel compound to that of a known inhibitor or a co-crystallized ligand helps to validate the docking protocol and assess the compound's potential. alrasheedcol.edu.iq
Molecular Dynamics Simulations for Dynamic Behavior Assessment
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. mdpi.com For a molecule like 3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine, MD simulations could provide significant insights into its conformational flexibility and interactions with biological macromolecules.
In a typical MD simulation, the molecule would be placed in a simulated physiological environment, such as a water box with appropriate ions. The simulation would then calculate the trajectory of every atom over time by solving Newton's equations of motion. This would reveal how the molecule behaves in a dynamic setting. Key parameters that would be analyzed include:
Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the simulated molecule and a reference structure over time. A stable RMSD value would suggest that the molecule has reached a stable conformation.
Root Mean Square Fluctuation (RMSF): RMSF helps in identifying the flexibility of different parts of the molecule. For this compound, this could highlight the movement of the dimethylphenyl and pyrazole rings relative to each other.
Radius of Gyration (Rg): This parameter provides an indication of the molecule's compactness. Changes in Rg during a simulation can indicate conformational changes.
MD simulations are also crucial for studying the stability of a ligand when bound to a protein target. nih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose predicted by molecular docking and identify key interactions that are maintained over time.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Condition |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water |
| System Temperature | 300 K |
| System Pressure | 1 atm |
| Simulation Duration | 100 ns or longer |
In Silico ADME Property Prediction (Excluding Safety/Toxicity Profiles)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used to estimate the pharmacokinetic properties of a compound. mdpi.com These computational tools are valuable for filtering drug candidates at an early stage of development. For this compound, a range of ADME properties can be predicted using various software and web servers.
Physicochemical Properties: These are fundamental properties that influence a compound's ADME profile. Predictions for this compound would likely include:
Molecular Weight: The mass of the molecule.
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is related to its permeability.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences solubility and binding to biological targets.
Absorption: Predictions in this category would focus on the compound's ability to be absorbed into the bloodstream, typically after oral administration. Key predicted parameters include:
Human Intestinal Absorption (HIA): The percentage of the compound absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross the blood-brain barrier.
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, affecting their absorption and distribution.
Distribution: This refers to how a compound is distributed throughout the body's tissues and fluids. A key predicted parameter is:
Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood plasma, which can affect its availability to reach its target.
Metabolism: These predictions concern the biotransformation of the compound in the body, primarily by cytochrome P450 (CYP) enzymes. Predictions would indicate whether this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Excretion: This relates to how the compound and its metabolites are removed from the body. Predictions might include the likely route of excretion (e.g., renal or hepatic).
Table 2: Representative In Silico ADME Predictions for Pyrazole Derivatives
| Property | Predicted Value/Classification | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |
| LogP | 1-3 | Optimal range for good absorption and permeability. |
| TPSA | < 140 Ų | Associated with good oral bioavailability. |
| Human Intestinal Absorption | High | Indicates good potential for oral administration. |
| BBB Penetration | Varies | Dependent on the specific therapeutic target. |
| CYP450 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |
It is important to note that while these computational predictions are highly valuable, they are theoretical and require experimental validation.
Antitumor/Antiproliferative Activities
The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines. nih.govnih.govunife.it Research has shown that these compounds can interfere with multiple cellular processes crucial for tumor growth and survival.
Inhibition of Cancer Cell Lines (e.g., Prostate Cancer PC-3)
In vitro studies have consistently demonstrated the efficacy of pyrazole derivatives in inhibiting the proliferation of a wide range of human cancer cell lines. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. rsc.org Another study highlighted a series of pyrazole derivatives that displayed potent activity against several cancer cells, with IC50 values ranging from 3.17 to 6.77 µM. nih.gov
Specifically concerning prostate cancer, one study synthesized a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones and tested their cytotoxicity against the PC-3 human cancer cell line. Two compounds, 3a and 3i, showed notable activity with IC50 values of 1.22 and 1.24 µM, respectively, comparable to the reference drugs Doxorubicin and Sorafenib.
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 3-phenyl-4-(hydrazono)-1H-pyrazol-5(4H)-one (Compound 3i) | Prostate (PC-3) | 1.24 µM | rsc.org |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f) | Breast (MDA-MB-468) | 14.97 µM (24h) | nih.govwaocp.org |
| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | Lung (A549) | Potent Activity | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazole (Compound 10b) | Breast (MCF-7) | 3.9 µM | rsc.org |
Targeting Specific Kinases (e.g., VEGFR2, p56 Lck)
A key mechanism behind the antitumor activity of pyrazole derivatives is their ability to inhibit protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.
VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a crucial kinase involved in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. Several pyrazole-based compounds have been identified as potent VEGFR2 inhibitors. For example, a study on pyrazole derivatives identified a compound that displayed a VEGFR-2 inhibition IC50 value of 97 nM. nih.gov In another investigation, a novel pyrazole derivative, compound 3i, was found to be a highly effective VEGFR-2 inhibitor with an IC50 of 8.93 nM, approximately three times more potent than the standard drug Sorafenib (IC50 = 30 nM).
p56 Lck Inhibition: Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and plays a vital role in T-cell signaling. Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers like T-cell leukemia. A novel series of ring-fused pyrazole derivatives were identified as potent Lck inhibitors, with the most effective analogs showing IC50 values of less than 1 nM. The 3-amino-1H-pyrazole moiety, in particular, is recognized as an excellent scaffold for developing kinase inhibitors. nih.gov
Mechanisms of Cell Cycle Arrest or Apoptosis Induction (in vitro)
Beyond kinase inhibition, pyrazole derivatives exert their antiproliferative effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Apoptosis Induction: Numerous studies have shown that pyrazoles can trigger apoptosis through various pathways. One study found that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells by elevating the levels of reactive oxygen species (ROS) and increasing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.org Other research demonstrated that pyrazolo[3,4-d]pyridazine derivatives induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. rsc.orgnih.gov This shift leads to the activation of the intrinsic mitochondrial-dependent apoptosis pathway. nih.gov
Cell Cycle Arrest: Pyrazole compounds have been observed to arrest the cell cycle at different phases, thereby preventing cancer cells from replicating. For instance, treatment of MDA-MB-468 breast cancer cells with a pyrazole derivative led to cell cycle arrest in the S phase. nih.govwaocp.org Similarly, a pyrazolo[3,4-d]pyridazine derivative induced Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov
Anti-inflammatory Properties
The pyrazole core is famously present in celecoxib, a selective anti-inflammatory drug, highlighting the scaffold's importance in this therapeutic area. nih.govacs.org Pyrazole derivatives primarily exert their anti-inflammatory effects by targeting key enzymes and mediators in the inflammatory cascade.
Cyclooxygenase (COX) Enzyme Inhibition Mechanisms
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes. While COX-1 is constitutively expressed and has protective functions, COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable strategy to achieve anti-inflammatory effects with fewer gastrointestinal side effects. acs.org
Many pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govnih.govacs.org The mechanism involves the pyrazole scaffold fitting into the active site of the COX-2 enzyme, blocking its catalytic activity. For example, a study of new pyrazole-pyridazine hybrids found that trimethoxy derivatives were highly active, with some demonstrating more potent COX-2 inhibitory action than celecoxib, with IC50 values of 1.50 µM and 1.15 µM.
| Compound Type | Target | Activity (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 µM | >33.33 | nih.govacs.org |
| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 µM | >43.47 | nih.govacs.org |
| Celecoxib (Reference) | COX-2 | 1.66 µM | >30.12 | nih.govacs.org |
| Pyrazolyl thiazolone derivative | COX-2 | 0.09–0.14 µM | Not specified | nih.gov |
Modulation of Inflammatory Mediators (e.g., IL-6, TNF-α)
In addition to inhibiting COX enzymes, pyrazole derivatives can modulate the production of pro-inflammatory cytokines, which are signaling molecules that orchestrate the inflammatory response. Key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are major targets for anti-inflammatory therapies. mdpi.com
Research has shown that certain pyrazole derivatives can significantly reduce the levels of these cytokines. A study on novel pyrazole analogs found that the most potent compound caused a significant reduction in the levels of IL-1β, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. alliedacademies.org Another study reported that specific 3,5-diaryl pyrazole derivatives were active in inhibiting both IL-6 and TNF-α. nih.gov This ability to suppress key inflammatory mediators demonstrates another important mechanism for the anti-inflammatory potential of the pyrazole scaffold. nih.govnih.gov
Advanced Applications and Future Research Directions
Potential in Medicinal Chemistry Research and Drug Discovery
The pyrazole (B372694) nucleus is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents. globalresearchonline.net Compounds incorporating this scaffold exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. nih.govresearchgate.netnih.gov Consequently, 3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine represents a valuable starting material for the discovery of new drugs. mdpi.comresearchgate.net The 5-aminopyrazole substructure is particularly significant and is found in numerous kinase inhibitors, where the amino group often forms critical hydrogen bonds within the ATP-binding pocket of the target enzyme. mdpi.comnih.gov
In drug discovery, lead optimization is the iterative process of refining a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com this compound can serve as a "lead compound" or a fragment for optimization. Key strategies for its modification include:
Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to understanding how chemical structure relates to biological activity. patsnap.com For this compound, systematic modifications can be explored. For instance, the amine group at the 5-position can be acylated or alkylated to generate a library of amides or substituted amines. The 2,6-dimethylphenyl ring can be replaced with other substituted aryl or heteroaryl groups to probe the effects of electronics and sterics on target binding. mdpi.commdpi.com
Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes to the lead compound will affect its interaction with a biological target. patsnap.com This allows for the rational design of new derivatives with potentially enhanced potency.
Fragment-Based Elaboration: The compound itself can be considered a fragment. If it shows even weak binding to a target, its structure can be "grown" or "linked" with other fragments to create a larger, more potent molecule that occupies more of the target's binding site.
| Compound ID | Modification on Pyrazole Core | Modification on Phenyl Ring | Target Binding Affinity (IC₅₀, nM) |
|---|---|---|---|
| Lead Compound | -NH₂ | 2,6-dimethyl | 5000 |
| Analog 1A | -NH-Acetyl | 2,6-dimethyl | 1200 |
| Analog 1B | -NH-Benzoyl | 2,6-dimethyl | 850 |
| Analog 2A | -NH₂ | 4-chloro | 3500 |
| Analog 2B | -NH₂ | 2,6-dichloro | 950 |
The pyrazole scaffold is a key component of numerous drugs targeting a variety of diseases. nih.govbenthamdirect.com The development of novel therapeutic agents based on this framework is an active area of research.
Anticancer Agents: Many pyrazole derivatives have been developed as potent anticancer agents. mdpi.com They often function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are frequently deregulated in cancer. mdpi.com The 5-aminopyrazole motif is particularly effective in targeting kinases like p38 MAP kinase and Bruton's Tyrosine Kinase (BTK), making this compound a promising scaffold for this therapeutic area. mdpi.comnih.gov
Anti-inflammatory Drugs: The well-known anti-inflammatory drug Celecoxib features a pyrazole ring. nih.gov Research continues into new pyrazole-based compounds that can modulate inflammatory pathways, for example, by inhibiting enzymes like cyclooxygenase-2 (COX-2). mdpi.com
Neuroprotective Agents: There is growing interest in pyrazole derivatives for the treatment of neurological disorders. nih.gov Their diverse chemical nature allows for the design of molecules that can cross the blood-brain barrier and interact with targets in the central nervous system.
| Therapeutic Area | Biological Target Example | Role of Pyrazole Scaffold | Reference |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., EGFR, BTK) | Core structure for binding to ATP pocket. | mdpi.commdpi.com |
| Inflammation | Cyclooxygenase-2 (COX-2) | Pharmacophore for selective inhibition. | nih.govbenthamdirect.com |
| Infectious Diseases | Viral or bacterial enzymes | Versatile building block for diverse inhibitors. | mdpi.com |
| Neurology | CNS Receptors/Enzymes | Scaffold for designing brain-penetrant agents. | nih.gov |
Polypharmacology, the concept of designing single drugs to interact with multiple targets, is an emerging strategy for treating complex diseases like cancer and neurodegenerative disorders. The structural versatility of the pyrazole scaffold makes it an ideal platform for developing multi-target agents. mdpi.com By strategically modifying the this compound core, it is possible to incorporate pharmacophoric features that allow for simultaneous interaction with several biological targets. For example, a derivative could be designed to inhibit multiple protein kinases involved in a specific cancer signaling network, potentially leading to greater efficacy and a lower likelihood of drug resistance. mdpi.com
Relevance in Agrochemical Research and Development
The pyrazole ring is a critical component in many commercially successful agrochemicals, including insecticides, fungicides, and herbicides. nih.govresearchgate.net This history of success underscores the potential of novel pyrazole derivatives like this compound as building blocks for the next generation of crop protection products. chemimpex.com
The development of new pesticides and fungicides is driven by the need for compounds with novel modes of action to overcome resistance, as well as improved safety and environmental profiles.
Fungicides: A major class of pyrazole-based fungicides are the succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgglobethesis.com These compounds, such as Fluxapyroxad and Bixafen, typically contain a pyrazole-carboxamide core. The amine group of this compound can be readily converted to a carboxamide, making it an excellent starting point for synthesizing novel SDHI fungicides.
Insecticides: Pyrazole-based insecticides like Fipronil have been widely used. Research is ongoing to discover new insecticidal pyrazoles with different mechanisms of action or improved selectivity. nih.gov
Herbicides: Pyrazole derivatives have also found application as herbicides. researchgate.net The design process involves modifying the substitution pattern on the pyrazole and phenyl rings to achieve selective activity against specific weed species. nih.gov
| Compound Name | Agrochemical Type | Mode of Action | Reference |
|---|---|---|---|
| Fluxapyroxad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | acs.org |
| Bixafen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | globethesis.com |
| Fipronil | Insecticide | GABA-gated chloride channel antagonist | nih.gov |
| Tebufenpyrad | Acaricide/Insecticide | Mitochondrial electron transport inhibitor | nih.gov |
| Pyrasulfotole | Herbicide | HPPD inhibitor | researchgate.net |
Exploration in Materials Science and Functional Materials
The unique electronic and structural characteristics of the pyrazole ring make its derivatives highly attractive for the development of novel functional materials. The exploration of this compound in this domain is a logical progression from established research on similar compounds.
Luminescent and Fluorescent Properties of Pyrazole Derivatives
Pyrazole derivatives are recognized as a significant class of N-heterocyclic compounds that frequently exhibit notable fluorescent properties. rsc.orgbenthamdirect.com Their high synthetic versatility allows for the fine-tuning of their electronic and optical characteristics. rsc.orgnih.gov Diverse pyrazole derivatives have been reported to show fluorescence with high quantum yields, good photostability, and thermostability. nih.gov The fluorescence is often based on the substituents or fused rings attached to the pyrazole core. nih.gov Many of these compounds emit in the blue region of the visible spectrum. nih.gov
The photophysical properties of pyrazoles make them suitable for various applications, including fluorescent probes for bioimaging. rsc.orgbenthamdirect.com Their ability to act as N-donors also makes them ideal for in vivo cation detection. nih.gov Some pyrazole derivatives exhibit aggregation-induced emission, where fluorescence intensity increases in the solid state. researchgate.net Given these established precedents, this compound is a candidate for investigation into its potential luminescent and fluorescent properties, which could be modulated by its dimethylphenyl and amine substituents.
Application in Organic Electronics (e.g., OLEDs)
The remarkable fluorescence and charge-transport properties of pyrazole derivatives make them versatile materials for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.net Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their blue-emitting properties and high hole-transport efficiency. researchgate.net They have been utilized as hole-transporting materials and as emissive materials in the fabrication of OLEDs. researchgate.net
The nitrogen atoms in the pyrazole ring can facilitate electron transfer, while the extended conjugation across the molecule can lead to bright luminescence. researchgate.net For instance, heteroleptic Cerium(III) complexes incorporating a substituted pyrazole ligand have been successfully used as emitters in highly efficient blue OLEDs, achieving an external quantum efficiency of 12.5%. acs.org The structural framework of this compound, featuring an aromatic pyrazole core and a phenyl substituent, suggests its potential use as a building block for hole-transporting layers or as a ligand in emissive metal complexes for OLED applications.
Emerging Synthetic Methodologies for Diversification
The functionalization and diversification of the this compound scaffold are crucial for exploring its full potential. Modern synthetic chemistry offers a variety of advanced methodologies for creating libraries of pyrazole derivatives, moving beyond classical condensation reactions. chim.itnih.gov
Emerging strategies focus on efficiency, sustainability, and molecular diversity. researchgate.netnih.gov One-pot, multicomponent reactions are increasingly used to construct complex pyrazole-containing structures from simple precursors in a single step, often with high atom economy. researchgate.netresearchgate.net Green chemistry approaches are also prominent, employing environmentally benign solvents like water, recyclable catalysts, and alternative energy sources such as microwave or ultrasound irradiation to drive reactions. researchgate.netnih.gov
Catalysis plays a key role, with methods involving nano-ZnO, copper, iodine, and silver catalysts being developed for the regioselective synthesis of substituted pyrazoles. nih.govnih.gov These methodologies allow for the introduction of a wide array of functional groups onto the pyrazole core, enabling the systematic modification of this compound to optimize its properties for specific applications.
| Methodology | Key Features | Potential Application for Diversification | References |
|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis, high atom economy, structural complexity. | Construction of fused pyrazole systems like pyranopyrazoles. | researchgate.netresearchgate.net |
| Green Synthesis | Use of green solvents (e.g., water), recyclable catalysts, renewable energy (microwaves, ultrasound). | Environmentally friendly synthesis of derivatives. | researchgate.netnih.gov |
| Metal-Catalyzed Reactions | Copper, silver, or palladium catalysis for cyclization and cross-coupling reactions. | Regioselective synthesis and arylation of the pyrazole core. | nih.govnih.gov |
| Visible-Light Photoredox Catalysis | Uses visible light to initiate reactions under mild conditions. | Radical-based functionalization, such as perfluoroalkylation. | researchgate.net |
Unexplored Biological Activities and Target Identification
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and antipsychotic effects. nih.govrsc.org Consequently, this compound represents a template for discovering novel bioactive agents.
A significant body of research indicates that pyrazole derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. researchgate.netmdpi.com Analysis of biological interaction profiles has shown a class-selectivity of pyrazole compounds toward kinases involved in cancer pathology. researchgate.net For example, derivatives have been identified as inhibitors of EGFR, CDK2, PI3 kinase, and p38 MAP kinase. mdpi.comnih.gov In silico studies have also pointed to pyrazoles as potential modulators of cancer-related targets like C-RAF, VEGFR, and HDAC. nih.gov
Beyond oncology, pyrazoles have shown promise in treating infectious diseases, with derivatives exhibiting activity against Trypanosoma cruzi (the parasite causing Chagas disease) and various coronaviruses. nih.govnih.gov Given this extensive background, future research should focus on screening this compound and its derivatives against a panel of clinically relevant targets to uncover its specific biological activities.
| Potential Biological Target Class | Specific Examples | Therapeutic Area | References |
|---|---|---|---|
| Protein Kinases | p38 MAP kinase, VEGFR, EGFR, CDK2, PI3K | Anti-inflammatory, Anticancer | researchgate.netmdpi.comnih.govnih.gov |
| Opioid Receptors / Ion Channels | TRPV-1, ASIC-1α | Analgesic (Antinociceptive) | frontiersin.org |
| Viral/Parasitic Enzymes | Coronavirus targets, Cruzipain (T. cruzi) | Antiviral, Antiparasitic | nih.govnih.gov |
| Histone Deacetylases (HDACs) | HDAC proteins | Anticancer | nih.gov |
Advanced Computational Models for Predictive Research
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel compounds, and its application to this compound can provide significant insights. eurasianjournals.com Advanced computational models can predict the structural, electronic, and functional properties of pyrazole derivatives, guiding experimental efforts in a cost-effective manner. eurasianjournals.comrsc.org
Molecular modeling techniques such as molecular docking are used to predict the binding modes and affinities of pyrazole derivatives to biological targets, helping to identify potential inhibitors. eurasianjournals.comnih.gov Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer detailed information about the electronic structure, stability, and reactivity of these molecules. eurasianjournals.comresearchgate.net
Furthermore, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational flexibility of pyrazole compounds and their complexes with proteins, assessing their interaction stability over time. nih.goveurasianjournals.com For establishing structure-activity relationships, 3D-QSAR models like CoMFA and CoMSIA can be developed to guide the design of new derivatives with enhanced potency. nih.gov These predictive models are crucial for rationally designing novel functional materials and potent therapeutic agents based on the this compound scaffold.
Q & A
Basic: What are the common synthetic routes for 3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine, and what reaction parameters are critical for optimizing yield and purity?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles, followed by functionalization of the pyrazole core. Key steps include:
- Reagent Selection : Use of oxidizing agents (e.g., KMnO₄) for aromatic ring activation and reducing agents (e.g., NaBH₄) for intermediate stabilization .
- Critical Parameters :
- Temperature : Optimal range of 80–120°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent decomposition of the amine group .
Multi-step protocols, such as those described for structurally similar pyrazole derivatives, emphasize purification via column chromatography and recrystallization to achieve >95% purity .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and dimethylphenyl substituents (δ 2.2–2.5 ppm for methyl groups) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the molecular formula .
- Crystallography :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software (SHELXL for refinement) to resolve bond lengths and angles. For example, the C–N bond in the pyrazole ring typically measures 1.33–1.37 Å .
- Twinned Data Handling : Apply SHELXE for high-throughput phasing in cases of twinning or low-resolution data .
Advanced: How can computational models predict the drug-likeness and pharmacokinetic properties of pyrazole derivatives like this compound?
Methodological Answer:
- SwissADME Analysis :
- Molecular Dynamics (MD) Simulations :
Advanced: What strategies resolve contradictions in crystallographic data during structural refinement of pyrazole-based compounds?
Methodological Answer:
- Data Ambiguity Mitigation :
- Validation Tools :
Advanced: How do substituent variations on the phenyl ring influence the biological activity of this compound, and what comparative approaches validate these effects?
Methodological Answer:
- Comparative SAR Studies :
- Methoxy vs. Methyl Groups : Replace 2,6-dimethylphenyl with 2,4-dimethoxyphenyl (see ’s table). Methoxy groups increase hydrogen-bonding potential, enhancing enzyme inhibition (e.g., IC₅₀ reduced from 12 µM to 5 µM for COX-2) .
- Fluorine Substitution : Analogues like 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine show improved metabolic stability (t₁/₂ increased by 40% in liver microsomes) due to reduced CYP450 metabolism .
- Validation Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
